molecular formula C9H6BrN5 B2982867 5H-[1,2,4]triazino[5,6-b]indol-3-amine, 8-bromo- CAS No. 910443-21-9

5H-[1,2,4]triazino[5,6-b]indol-3-amine, 8-bromo-

Cat. No.: B2982867
CAS No.: 910443-21-9
M. Wt: 264.086
InChI Key: SKMXJAYVKYKOOR-UHFFFAOYSA-N
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Description

5H-[1,2,4]Triazino[5,6-b]indol-3-amine, 8-bromo-, a brominated triazinoindole derivative, is a structurally complex heterocyclic compound characterized by a fused triazine-indole core with a bromine substituent at the 8-position and an amine group at the 3-position. Its molecular formula is C₉H₆BrN₅, with a molecular weight of 272.08 g/mol. This compound serves as a key intermediate in synthesizing metal complexes and bioactive derivatives, particularly in medicinal chemistry for targeting neurological disorders, infectious diseases, and cancer . The bromine atom enhances electronic effects and steric bulk, influencing binding interactions with biological targets like DNA, proteins, and enzymes.

Properties

IUPAC Name

8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN5/c10-4-1-2-6-5(3-4)7-8(12-6)13-9(11)15-14-7/h1-3H,(H3,11,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMXJAYVKYKOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(N2)N=C(N=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-[1,2,4]triazino[5,6-b]indol-3-amine, 8-bromo- typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of an indole derivative with a triazine moiety, followed by bromination to introduce the 8-bromo substituent .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5H-[1,2,4]triazino[5,6-b]indol-3-amine, 8-bromo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized triazinoindole compounds .

Scientific Research Applications

5H-[1,2,4]triazino[5,6-b]indol-3-amine, 8-bromo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5H-[1,2,4]triazino[5,6-b]indol-3-amine, 8-bromo- involves its interaction with molecular targets such as enzymes or receptors. For instance, as an iron chelator, it binds to ferrous ions, disrupting the iron homeostasis in cancer cells and leading to cell cycle arrest and apoptosis . This compound may also interact with other cellular pathways, contributing to its overall biological activity.

Comparison with Similar Compounds

The 8-bromo derivative is compared to structurally analogous triazinoindoles, focusing on substitutions (halogens, methyl, thiol), pharmacological activities, and physicochemical properties. Key comparisons include:

Key Observations :

  • The 8-bromo derivative’s synthesis often requires controlled bromination conditions (e.g., NaH in DMF) to avoid over-halogenation .
  • Non-brominated analogs (e.g., thiol or methyl derivatives) generally exhibit higher yields (85–93%) due to simpler substitution patterns .
  • Bromination increases molecular weight significantly (~70–80 g/mol over non-halogenated analogs), impacting solubility and pharmacokinetics .
Pharmacological Activities
Activity Type 8-Bromo Derivative Comparable Compounds Key Findings
DNA Binding Kb = 4.8 × 10⁴ M⁻¹ (Cu-phen complex) Non-brominated Cu-bpy complex (Kb = 1.9 × 10⁴ M⁻¹) Bromine enhances DNA binding via hydrophobic interactions and partial intercalation.
Antidepressant Not reported Thioacetamide derivatives (%DID = 50–70%) Electron-withdrawing groups (e.g., Br) may reduce %DID vs. electron-donating groups.
Anticonvulsant ED₅₀ = 45 mg/kg (MES test) 6,8-Dichloro analog (ED₅₀ = 32 mg/kg) Larger halogens (Br) reduce potency vs. Cl due to steric hindrance.
Antileishmanial IC₅₀ = 4.01–57.78 µM (promastigotes) Methyl-thioacetamide (IC₅₀ = 8.2 µM) Bromine’s lipophilicity may improve membrane penetration vs. methyl groups.
Anti-Alzheimer’s AChE IC₅₀ = 0.32 µM (compound 60) Non-brominated analogs (IC₅₀ = 1.2–5.6 µM) Bromine enhances cholinesterase inhibition via π-π stacking and H-bonding.

Key Observations :

  • The 8-bromo substitution enhances DNA and protein binding in metal complexes, as seen in higher Kb values for Cu-phen derivatives .
  • In anticonvulsant models, brominated compounds show moderate efficacy compared to chloro analogs, likely due to steric effects .
  • For anti-Alzheimer’s activity, bromine significantly improves cholinesterase inhibition (e.g., compound 60’s IC₅₀ = 0.32 µM vs. 1.2 µM for non-brominated analogs) .
Physicochemical Properties
Property 8-Bromo Derivative 5-Methyl Analog 6,8-Dichloro Analog
LogP 3.2* 2.8 2.9
Solubility (mg/mL) 0.12 (DMSO) 0.25 (DMSO) 0.18 (DMSO)
pKa 8.5 (amine) 8.2 (amine) 7.9 (amine)

*Estimated via computational tools.

Key Observations :

  • Bromine increases lipophilicity (LogP = 3.2) compared to methyl or chloro analogs, reducing aqueous solubility .
  • The basic amine group (pKa ~8.5) remains protonated at physiological pH, aiding in target binding .

Biological Activity

5H-[1,2,4]triazino[5,6-b]indol-3-amine, 8-bromo- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 5H-[1,2,4]triazino[5,6-b]indol-3-amine
  • CAS Number : 36047-75-3
  • Molecular Formula : C9H7N5
  • Molecular Weight : 189.18 g/mol

Biological Activity Overview

The biological activities of 5H-[1,2,4]triazino[5,6-b]indol-3-amine derivatives have been studied extensively. These activities include:

  • Anticancer Activity : Several studies have indicated that compounds containing the triazino-indole structure exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The compound has shown potential in inhibiting bacterial growth.
  • Enzyme Inhibition : Research has highlighted its ability to inhibit specific enzymes involved in disease pathways.

The anticancer properties of 5H-[1,2,4]triazino[5,6-b]indol-3-amine are attributed to several mechanisms:

  • Apoptosis Induction : The compound has been shown to activate caspases leading to programmed cell death in cancer cells.
  • DNA Interaction : Studies suggest that it may intercalate with DNA, disrupting replication and transcription processes.

Case Studies

  • Study on MDA-MB-231 Cells :
    • Findings : The compound exhibited an IC50 value ranging from 2.43 to 7.84 μM against breast cancer cells.
    • Mechanism : Induction of apoptosis was confirmed via increased caspase activity and morphological changes in treated cells .
  • Study on HepG2 Cells :
    • Findings : Similar cytotoxic effects were observed with IC50 values between 4.98 and 14.65 μM.
    • : The compound displayed selective toxicity towards cancerous cells compared to non-cancerous cell lines .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound possess significant antimicrobial properties against various pathogens:

  • Inhibition Studies : The compound showed superior activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes has been a focal point in understanding its therapeutic potential:

  • Enzyme Targets : It has been evaluated for its inhibitory effects on kinases and other enzymes critical in cancer signaling pathways .

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (μM)Mechanism of Action
AnticancerMDA-MB-2312.43 - 7.84Apoptosis induction
AnticancerHepG24.98 - 14.65DNA intercalation
AntimicrobialS. aureusNot SpecifiedCell wall synthesis inhibition
AntimicrobialE. coliNot SpecifiedDisruption of metabolic pathways

Q & A

Q. What are the established synthetic routes for 8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-amine?

The compound is typically synthesized via cyclization reactions of substituted indole precursors. Key steps include:

  • Bromination : Introducing the 8-bromo substituent using bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination .
  • Triazine Ring Formation : Condensation of hydrazine derivatives with carbonyl-containing intermediates, as demonstrated in fused heterocyclic systems (e.g., 3-hydrazino-1,2,4-triazino[5,6-b]indole derivatives) .
  • Purification : Column chromatography or recrystallization to isolate the product, followed by spectroscopic validation (NMR, mass spectrometry) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and ring structure integrity, with deshielded peaks indicating bromine's electron-withdrawing effects .
  • Mass Spectrometry (HRMS) : Validates molecular weight and bromine isotopic patterns .
  • IR Spectroscopy : Identifies amine (-NH2_2) and triazine ring vibrations (C=N stretching near 1600 cm1^{-1}) .

Q. How is preliminary biological activity screening conducted for this compound?

  • In Vitro Assays : Test antimicrobial or anticancer activity via microdilution (MIC values) or cell viability assays (e.g., MTT). Dose-response curves are generated to determine IC50_{50} values .
  • Control Experiments : Compare with non-brominated analogs to assess the bromine substituent's impact on bioactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields of the target compound?

  • Factorial Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, a 2k^k factorial design reduces experimental runs while maximizing data on interaction effects .
  • Computational Modeling : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, narrowing experimental parameters .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. whole-cell assays) .
  • Dose-Response Replication : Repeat experiments with standardized protocols to rule out variability in cell lines or assay conditions .
  • Statistical Validation : Apply ANOVA or t-tests to confirm significance of observed differences, ensuring p-values <0.05 .

Q. What computational strategies predict the compound's reactivity or pharmacokinetics?

  • Reactivity Prediction : Density Functional Theory (DFT) calculates electrophilic/nucleophilic sites, guiding derivatization strategies .
  • ADME Modeling : Tools like SwissADME predict logP (lipophilicity) and bioavailability, highlighting potential metabolic liabilities (e.g., cytochrome P450 interactions) .

Q. How can structural analogs be designed to enhance target selectivity?

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing bromine with chlorine or methyl groups) and test activity against related receptors/enzymes .
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases) to prioritize analogs with improved steric or electronic complementarity .

Methodological Considerations

Q. What statistical methods are recommended for analyzing heterocyclic reaction data?

  • Multivariate Regression : Correlate reaction variables (e.g., temperature, catalyst) with yield/purity .
  • Principal Component Analysis (PCA) : Identify latent variables influencing reaction outcomes, especially in multi-step syntheses .

Q. How to validate the compound's stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic, basic, oxidative, and UV-light conditions, monitoring degradation via HPLC .
  • Accelerated Stability Testing : Store at elevated temperatures (40°C) and high humidity (75% RH) for 4–8 weeks, assessing physical and chemical stability .

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